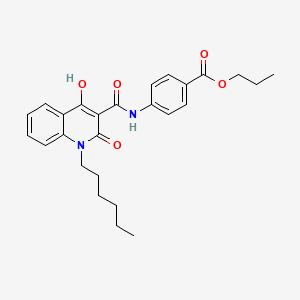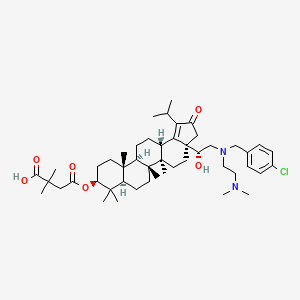
GSK2838232
Descripción general
Descripción
GSK2838232 es un inhibidor de la maduración de nueva generación, desarrollado para el tratamiento de la infección por el virus de la inmunodeficiencia humana tipo 1 (VIH-1). Funciona bloqueando la escisión proteolítica de la proteína Gag del VIH-1 en la unión del cápsido y el péptido espaciador 1, lo que hace que los viriones recién formados no sean infecciosos .
Aplicaciones Científicas De Investigación
GSK2838232 tiene una potente actividad antiviral in vitro con una concentración inhibitoria máxima media del 50% de 1,6 nanomolar y mantiene la actividad en un amplio espectro de aislados de VIH, incluidas las secuencias polimórficas de gag . Se utiliza en la investigación clínica para evaluar su seguridad, farmacocinética y actividad antiviral en participantes con infección por VIH-1 . El compuesto ha demostrado eficacia como monoterapia a corto plazo y apoya su desarrollo continuo como parte de la terapia antirretroviral combinada .
Mecanismo De Acción
GSK2838232 funciona como un inhibidor de la maduración bloqueando la escisión proteolítica de la proteína Gag del VIH-1 en la unión del cápsido y el péptido espaciador 1. Esta inhibición previene la formación del cápsido funcional p24, lo que lleva a un ensamblaje incorrecto del virión y da como resultado una partícula viral no infecciosa . La actividad antiviral del compuesto no se ve afectada por el suero humano hasta el 40% en volumen .
Análisis Bioquímico
Biochemical Properties
GSK2838232 blocks the proteolytic cleavage of HIV-1 Gag at the junction of capsid and spacer peptide 1 (CA/SP1), rendering newly-formed virions non-infectious . This action of this compound involves interactions with the HIV protease enzyme, a key biomolecule in the life cycle of the virus .
Cellular Effects
This compound has been shown to have significant effects on HIV-1 infected cells. It leads to a decline in viral load and an increase in CD4+ cell counts . These effects are indicative of the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism related to the HIV-1 infection process .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the final cleavage step of the gag capsid-Sp1 polyprotein by the HIV protease enzyme . This prevents the formation of the functional capsid p24, leading to improper assembly of the virion and a noninfectious viral particle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound’s exposure, measured as maximum concentration and area under the concentration-time curve, increased 2- to 3-fold with repeated dosing, reaching steady-state by day 8 with a half-life from 16.3 to 19.2 hours .
Dosage Effects in Animal Models
The effects of different dosages on viral load and CD4+ cell counts were observed .
Metabolic Pathways
Its mechanism of action suggests that it interacts with the HIV protease enzyme, which plays a crucial role in the viral life cycle .
Transport and Distribution
Its rapid absorption and dose-proportional pharmacokinetics suggest efficient distribution .
Subcellular Localization
Given its mechanism of action, it is likely to interact with the HIV-1 Gag polyprotein at the junction of capsid and spacer peptide 1 (CA/SP1), which is a key component of the viral particle .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de GSK2838232 implica un enfoque de química medicinal combinado con una estrategia de clasificación virológica centrada en la actividad contra los polimorfismos de gag. La actividad antiviral inicial se evalúa en un ensayo MT4 utilizando NL4-3 con una región consenso de cápsido/péptido espaciador 1 de clado B y se compara con un mutante V370A .
Métodos de producción industrial: Los métodos de producción industrial para this compound no se han detallado explícitamente en la literatura disponible. El desarrollo del compuesto implica la optimización de su perfil virológico y la garantía de una actividad de amplio espectro contra diversos aislados de VIH-1 .
Análisis De Reacciones Químicas
Tipos de reacciones: GSK2838232 se somete principalmente a reacciones de inhibición de la maduración. Previene el paso de escisión final de la poliproteína Gag cápsido-péptido espaciador 1 por la enzima proteasa del VIH en el cápsido funcional p24 .
Reactivos y condiciones comunes: El compuesto se prueba en un panel de aislados de VIH-1 utilizando un ensayo basado en células mononucleares de sangre periférica. Se evalúa el efecto de la adición de suero humano en la potencia de this compound, mostrando que no hay efecto con el aumento de las concentraciones de suero hasta el 40% .
Principales productos formados: El principal producto formado a partir de la reacción que involucra this compound es una partícula viral no infecciosa debido al ensamblaje incorrecto del virión .
Comparación Con Compuestos Similares
GSK2838232 se compara con el inhibidor de la maduración del VIH-1 de primera generación bevirimat. Bevirimat demostró eficacia clínica, pero tenía limitaciones debido a los polimorfismos de gag en las regiones del cápsido y el péptido espaciador 1, lo que afectaba su potencia contra una amplia gama de aislados de VIH-1 . This compound, por otro lado, tiene un perfil virológico optimizado y mantiene la actividad en diversos aislados de VIH-1, lo que lo convierte en un inhibidor de la maduración de segunda generación más efectivo .
Lista de compuestos similares:- Bevirimat
- Otros inhibidores de la maduración del VIH-1 que se dirigen a la región del cápsido-péptido espaciador 1 de Gag
Propiedades
IUPAC Name |
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWKUXNVNJAMY-PZFKGGKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443460-91-0 | |
| Record name | GSK-2838232 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2838232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GSK2838232 against HIV?
A: this compound is a second-generation HIV-1 maturation inhibitor. [] It acts by binding to the immature form of the HIV-1 Gag polyprotein, specifically at the junction of the capsid (CA) and spacer peptide 1 (SP1). [] This binding prevents the essential proteolytic cleavage at the CA/SP1 junction, disrupting the normal maturation process of HIV-1 virions. [] Consequently, the newly formed virions are non-infectious, inhibiting viral replication. []
Q2: How does the chemical structure of the CA/SP1 region in HIV-2 and SIV compare to HIV-1, and how does this affect this compound's activity?
A: HIV-2 and SIV isolates exhibit intrinsic resistance to this compound. [] This resistance is attributed to the sequence differences in the CA/SP1 region of the Gag polyprotein compared to HIV-1. [] When the CA/SP1 sequence of HIV-2 was modified to resemble that of HIV-1, susceptibility to this compound was restored. [] This finding highlights the importance of the CA/SP1 region as the target for this compound and underscores the sequence-specific nature of its inhibitory activity.
Q3: What are the pharmacokinetic properties of this compound, and how do they influence its administration?
A: this compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. [, , ] Studies in healthy subjects showed that the drug is rapidly absorbed, with peak concentrations reached within 2-3 hours in the fasted state. [] Food intake delays absorption and increases exposure. [, ] Co-administration with ritonavir or cobicistat, potent CYP4A inhibitors, significantly boosts this compound exposure by reducing its clearance. [, ] This boosting effect allows for a lower dose of this compound to achieve effective plasma concentrations, making it suitable for once-daily dosing as part of combination antiretroviral therapy. [, ]
Q4: What is the current development stage of this compound, and what are the key findings from clinical trials so far?
A: this compound has been evaluated in Phase 1 and Phase 2a clinical trials. [, , ] These studies demonstrated that this compound, co-administered with either ritonavir or cobicistat, was generally well-tolerated in healthy individuals and individuals with HIV-1 infection. [, , ] Importantly, the Phase 2a trial demonstrated the antiviral activity of this compound as a short-term monotherapy, with significant reductions in viral load observed across different dose levels. [] These encouraging findings support the continued development of this compound for treating HIV as part of combination antiretroviral therapy. []
Q5: What are the potential advantages of formulating this compound as an ionic liquid?
A: Formulating this compound as an ionic liquid (API-IL) presents potential advantages in overcoming limitations associated with traditional solid-state forms. [] this compound, being highly hydrophobic, may exhibit poor solubility and bioavailability. [] API-IL formulations can enhance solubility and potentially improve bioavailability. [] Furthermore, API-ILs can address challenges related to polymorphism, a common issue with solid-state drugs where different crystal forms can have varying solubility and stability, impacting drug performance. [] While further research is needed, exploring API-IL formulations for this compound represents a promising avenue to optimize its delivery and therapeutic potential. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



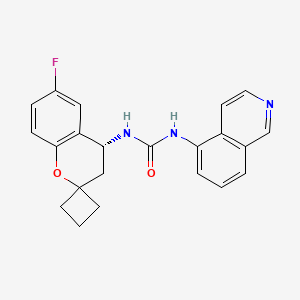
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
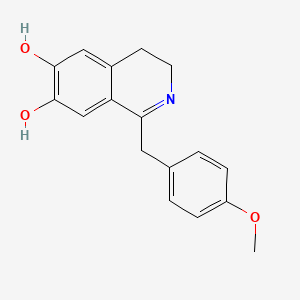


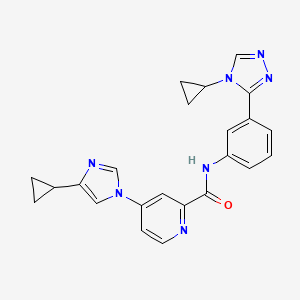
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)

methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
